4-Fluoro-3-(2-methoxyethoxy)aniline
Description
4-Fluoro-3-(2-methoxyethoxy)aniline is an aromatic amine derivative featuring a fluorine atom at the para position and a 2-methoxyethoxy group at the meta position of the benzene ring. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of similar aniline derivatives in such applications .
Properties
IUPAC Name |
4-fluoro-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDQGMOHNUBLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2-methoxyethoxy)aniline typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group, forming 4-fluoro-3-nitroaniline.
Etherification: The amino group is protected, and the nitro group is converted to a 2-methoxyethoxy group through etherification.
Deprotection: The protecting group is removed to yield the final product, 4-Fluoro-3-(2-methoxyethoxy)aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions to form a de-fluorinated product.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .
Scientific Research Applications
4-Fluoro-3-(2-methoxyethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the 2-methoxyethoxy group increases its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 4-Fluoro-3-(2-methoxyethoxy)aniline with analogous compounds:
*Molecular formula and weight for 4-Fluoro-3-(2-methoxyethoxy)aniline are inferred based on structural analogs.
Key Differences and Implications
Substituent Effects on Reactivity :
- The 2-methoxyethoxy group in the target compound introduces a flexible ether chain, which may improve solubility in organic solvents compared to rigid groups like -CF₃ or -OCF₃. This property is advantageous in synthetic chemistry for facilitating reaction homogeneity .
- Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are strong electron-withdrawing substituents, which stabilize intermediates in electrophilic substitution reactions. These groups are common in agrochemicals and pharmaceuticals due to their metabolic stability .
Synthetic Applications: Compounds like 4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline () and 4-Fluoro-3-(trifluoromethyl)aniline () are used in palladium-catalyzed cross-coupling reactions to form boronate esters or heterocyclic derivatives, critical steps in drug discovery .
Physicochemical Properties: 4-Fluoro-3-(trifluoromethoxy)aniline (MW 195.12) and 4-Fluoro-3-(trifluoromethyl)aniline (MW 195.12) exhibit higher molecular weights than the target compound (estimated ~185.2), primarily due to the heavier trifluoromethyl/trifluoromethoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
